NSC 663284

Beschreibung

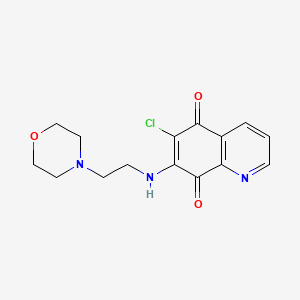

NSC-663284 is a potent quinolinedione Cdc25 phosphatase inhibitor.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKPVDQDJQWBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327512 | |

| Record name | NSC 663284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383907-43-5 | |

| Record name | NSC 663284 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383907435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-663284 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC 663284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NSC 663284 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8W2F69MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to NSC 663284: Mechanism of Action and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 663284, also known as DA-3003-1, is a potent, cell-permeable, and irreversible inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity phosphatases.[1] These enzymes are critical regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them an attractive target for anticancer drug development.[1][2] This technical guide provides a comprehensive overview of NSC 663284, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of Cdc25 Phosphatases

NSC 663284 exerts its biological effects primarily through the irreversible inhibition of Cdc25A, Cdc25B, and Cdc25C phosphatases.[1] These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[2] Specifically, Cdc25A is crucial for the G1/S transition, while Cdc25B and Cdc25C play significant roles in the G2/M transition.[2]

By inhibiting Cdc25 phosphatases, NSC 663284 prevents the activation of CDK1 and CDK2.[1] This leads to cell cycle arrest at both the G1 and G2/M phases, ultimately inhibiting the proliferation of cancer cells.[1]

The signaling pathway below illustrates the central role of Cdc25 phosphatases in cell cycle progression and the inhibitory effect of NSC 663284.

Quantitative Preclinical Data

The following tables summarize the key in vitro inhibitory activities and cellular potencies of NSC 663284.

Table 1: In Vitro Inhibitory Activity of NSC 663284 against Dual-Specificity Phosphatases

| Target Phosphatase | IC50 (nM) | Ki (nM) | Selectivity vs. Other Phosphatases |

| Cdc25A | 29 | 29 | Preferential for Cdc25A |

| Cdc25B2 | 95 | 95 | - |

| Cdc25C | 89 | 89 | - |

| VHR | 4000 | - | ~138-fold vs. Cdc25A |

| PTP1B | No inhibition | - | Highly selective |

| MKP-1 | No inhibition | - | Highly selective |

| MKP-3 | No inhibition | - | Highly selective |

Data compiled from Lazo et al., 2001.[1]

Table 2: In Vitro Antiproliferative Activity of NSC 663284 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-435 | Breast Cancer | 0.2 |

| MDA-N | Breast Cancer | 0.2 |

| MCF-7 | Breast Cancer | 1.7 |

| NCI 60-cell panel (mean) | Various | 1.5 ± 0.6 |

Data compiled from Lazo et al., 2001.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of NSC 663284.

In Vitro Cdc25 Phosphatase Inhibition Assay

This protocol describes the determination of the inhibitory activity of NSC 663284 against recombinant Cdc25 phosphatases.

Materials:

-

Recombinant human Cdc25A, Cdc25B2, and Cdc25C

-

3-O-methylfluorescein phosphate (OMFP) substrate

-

Assay buffer: 30 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM EDTA, 0.33% BSA, and 1 mM DTT

-

NSC 663284 stock solution in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of NSC 663284 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted NSC 663284 or DMSO (vehicle control) to the wells.

-

Add the recombinant Cdc25 phosphatase to each well and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the OMFP substrate to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for fluorescein).

-

Calculate the percentage of inhibition for each concentration of NSC 663284 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This protocol outlines the procedure to assess the antiproliferative effects of NSC 663284 on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-435, MCF-7)

-

Complete cell culture medium

-

NSC 663284 stock solution in DMSO

-

96-well clear microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of NSC 663284 in complete cell culture medium.

-

Remove the medium from the wells and add the medium containing different concentrations of NSC 663284 or DMSO (vehicle control).

-

Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of NSC 663284 relative to the vehicle control.

-

Determine the IC50 value as described in the phosphatase inhibition assay.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a study to evaluate the in vivo antitumor activity of NSC 663284 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

Human tumor cells (e.g., HT29 human colon carcinoma)

-

NSC 663284 formulation for intravenous (i.v.) injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer NSC 663284 (e.g., at doses of 2, 3, and 5 mg/kg) or vehicle control via i.v. injection.

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Continue the treatment for a predetermined period.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation of NSC 663284

The following diagram illustrates a typical experimental workflow for the in vitro characterization of NSC 663284.

Conclusion

NSC 663284 is a potent and selective inhibitor of the Cdc25 family of phosphatases with significant antiproliferative activity in various cancer cell lines. Its well-defined mechanism of action, involving the induction of cell cycle arrest, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of NSC 663284 and related compounds.

References

Unveiling the Core of NSC 663284 (DA-3003-1): A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of NSC 663284, also known as DA-3003-1, a potent and irreversible inhibitor of the Cdc25 family of dual-specificity phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this compound.

Compound Identification and Synonyms

NSC 663284 is a synthetically derived small molecule. It is crucial to recognize its various identifiers to consolidate research findings effectively.

| Identifier | Value |

| Primary Name | NSC 663284 |

| Synonym(s) | DA-3003-1, Cdc25 Phosphatase Inhibitor II, SPS8I1 |

| CAS Number | 383907-43-5[1] |

| Chemical Name | 6-chloro-7-[[2-(4-morpholinyl)ethyl]amino]-5,8-quinolinedione[1] |

| Molecular Formula | C₁₅H₁₆ClN₃O₃[1][2] |

| Molecular Weight | 321.76 g/mol [3] |

Mechanism of Action: Targeting the Cell Cycle Engine

NSC 663284 exerts its biological effects primarily through the irreversible inhibition of the Cdc25 family of phosphatases: Cdc25A, Cdc25B, and Cdc25C.[4][5][6] These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which in turn drive the progression through different phases of the cell cycle.[2][7]

By inhibiting Cdc25 phosphatases, NSC 663284 effectively halts the cell cycle at the G1/S and G2/M transitions.[1][8] This leads to an accumulation of cells in these phases and ultimately prevents cell proliferation.[1] The compound has also been shown to inhibit the nuclear protein NSD2.[4][9]

Signaling Pathway of NSC 663284 Action

The following diagram illustrates the signaling pathway affected by NSC 663284.

Quantitative Analysis of Inhibitory Activity

NSC 663284 demonstrates potent and selective inhibition of Cdc25 phosphatases. The following tables summarize its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various phosphatases and cancer cell lines.

In Vitro Enzymatic Inhibition

| Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. Cdc25B | Reference |

| Cdc25A | 29 | - | 3.3x more sensitive | [4][5][8] |

| Cdc25B2 | 95 | 210 | 1x | [4][5][8] |

| Cdc25C | 89 | - | 1.1x less sensitive | [4][5][8] |

| VHR | - | 4,000 | 19x more selective for Cdc25B | [4][5] |

| PTP1B | - | >100,000 | >476x more selective for Cdc25B | [5] |

| NSD2 | 370 (Kd) | 170 | - | [4] |

Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-60 Panel (mean) | Various | 1.5 ± 0.6 | [4] |

| MDA-MB-435 | Breast Cancer | 0.2 | [4] |

| MDA-N | Breast Cancer | 0.2 | [4] |

| MCF-7 | Breast Cancer | 1.7 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize NSC 663284.

In Vitro Cdc25 Phosphatase Inhibition Assay

A detailed protocol for a generic in vitro Cdc25 phosphatase inhibition assay is as follows. Specific concentrations and incubation times for NSC 663284 would need to be optimized.

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a common method to assess cell viability.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a concentration range of NSC 663284 for 48-72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% SRB solution.

-

Washing: Wash away the unbound dye with 1% acetic acid.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

In Vivo Human Colon HT29 Xenograft Model

This protocol describes the evaluation of NSC 663284's anti-tumor activity in a mouse model.

-

Cell Implantation: Subcutaneously inject human colon adenocarcinoma HT29 cells into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer NSC 663284 intravenously at doses of 2, 3, and 5 mg/kg.[4]

-

Monitoring: Monitor tumor growth and animal well-being regularly.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Conclusion

NSC 663284 (DA-3003-1) is a well-characterized, potent inhibitor of the Cdc25 family of phosphatases with significant anti-proliferative activity. Its established mechanism of action and demonstrated efficacy in preclinical models make it a valuable tool for cancer research and a potential starting point for the development of novel anticancer therapeutics. This guide provides a comprehensive overview of its core properties to facilitate further investigation by the scientific community.

References

- 1. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc25 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms [mdpi.com]

- 7. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. CDC25A inhibition suppresses cell proliferation and induces G1/S‑phase cell cycle arrest in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Structure of NSC 663284

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 663284, also known as 6-chloro-7-[[2-(4-morpholinyl)ethyl]amino]-5,8-quinolinedione, is a potent and selective small molecule inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity protein phosphatases. These enzymes are crucial regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of NSC 663284. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition, and cell-based assays are provided, along with a summary of its key quantitative data and a visualization of its mechanism of action.

Discovery and Chemical Identity

NSC 663284 was identified through a screening of the National Cancer Institute (NCI) chemical repository for inhibitors of Cdc25B phosphatase.[1] It belongs to the quinolinedione class of compounds.

Chemical Structure:

-

Systematic Name: 6-chloro-7-[[2-(4-morpholinyl)ethyl]amino]-5,8-quinolinedione[2]

-

CAS Number: 383907-43-5[2]

-

Molecular Formula: C₁₅H₁₆ClN₃O₃[2]

-

Molecular Weight: 321.76 g/mol [2]

Table 1: Physicochemical Properties of NSC 663284

| Property | Value | Reference |

| Appearance | Red crystalline solid | [5] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (up to 50 mM) | |

| Storage | Store at +4°C |

Mechanism of Action and Biological Activity

NSC 663284 exerts its biological effects primarily through the potent and selective inhibition of Cdc25 phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (Cdks), which are key drivers of cell cycle progression.[4] By inhibiting Cdc25, NSC 663284 prevents the activation of Cdk1 and Cdk2, leading to cell cycle arrest at the G1 and G2/M phases.[1][2]

Signaling Pathway

The inhibitory action of NSC 663284 on Cdc25 disrupts the normal progression of the cell cycle. The following diagram illustrates the signaling pathway affected by this compound.

In Vitro Inhibitory Activity

NSC 663284 demonstrates potent inhibition of all three Cdc25 isoforms with a preference for Cdc25A. It exhibits significant selectivity over other protein tyrosine phosphatases like VHR and PTP1B.

Table 2: In Vitro Inhibitory Activity of NSC 663284

| Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. VHR | Selectivity vs. PTP1B | Reference |

| Cdc25A | 29 | - | >20-fold | >450-fold | [1][2] |

| Cdc25B₂ | 95 | 210 | >20-fold | >450-fold | [2] |

| Cdc25C | 89 | - | >20-fold | >450-fold | [1][2] |

| VHR | - | 4000 | - | - | [6] |

| PTP1B | - | >100,000 | - | - | [3] |

Cellular Activity

NSC 663284 effectively inhibits the proliferation of a wide range of human tumor cell lines.

Table 3: Cytotoxic Activity of NSC 663284 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Mean (NCI-60 Panel) | Various | 1.5 ± 0.6 | [6] |

| MDA-MB-435 | Breast | 0.2 | [6] |

| MDA-N | Breast | 0.2 | [6] |

| MCF-7 | Breast | 1.7 | [6] |

| HT29 | Colon | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of NSC 663284 and the key experiments used to characterize its biological activity.

Synthesis of NSC 663284

The synthesis of 6-chloro-7-[[2-(4-morpholinyl)ethyl]amino]-5,8-quinolinedione can be achieved through a multi-step process starting from 4,7-dichloroquinoline. The general workflow is outlined below.

Protocol: The synthesis involves a series of standard organic chemistry reactions. A plausible synthetic route is adapted from procedures for similar quinolinediones.[8]

-

Nitration of 4,7-dichloroquinoline: React 4,7-dichloroquinoline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 8-position.

-

Reduction of the nitro group: Reduce the nitro group of 4,7-dichloro-8-nitroquinoline to an amino group using a reducing agent such as iron in acetic acid or catalytic hydrogenation.

-

Oxidation to the quinone: Oxidize the resulting 8-amino-4,7-dichloroquinoline to the corresponding quinone using an oxidizing agent like Fremy's salt.

-

Chlorination: Introduce a chlorine atom at the 6-position of the quinoline-5,8-dione ring.

-

Nucleophilic aromatic substitution: React the resulting 4,6,7-trichloroquinoline-5,8-dione with 2-morpholinoethanamine to displace the chlorine atom at the 7-position, yielding NSC 663284.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized.

In Vitro Cdc25 Phosphatase Inhibition Assay

This assay measures the ability of NSC 663284 to inhibit the enzymatic activity of recombinant Cdc25 phosphatases using a fluorogenic substrate.[9]

Materials:

-

Recombinant human Cdc25A, Cdc25B, and Cdc25C

-

3-O-methylfluorescein phosphate (OMFP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

NSC 663284 stock solution in DMSO

-

96-well black microplates

-

Fluorometer

Protocol:

-

Prepare serial dilutions of NSC 663284 in the assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the recombinant Cdc25 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the OMFP substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 525 nm emission).

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of NSC 663284.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. For Kᵢ determination, perform the assay with varying substrate concentrations.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of NSC 663284 against adherent cancer cell lines.[2][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

NSC 663284 stock solution in DMSO

-

Trichloroacetic acid (TCA) solution (50% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of NSC 663284 or vehicle control for the desired duration (e.g., 48 hours).

-

Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells by adding SRB solution to each well and incubating for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye by adding Tris base solution to each well and shaking for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of NSC 663284 and determine the IC₅₀ value.

Western Blot Analysis of Phospho-ERK

This protocol is used to assess the effect of NSC 663284 on the phosphorylation status of downstream signaling molecules, such as Erk, which can be regulated by Cdc25A.[11][12]

Materials:

-

HeLa cells (or other suitable cell line)

-

NSC 663284

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Culture HeLa cells and treat with NSC 663284 for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK.

In Vivo Antitumor Activity

Studies in mouse xenograft models have investigated the in vivo efficacy of NSC 663284. In a study using SCID mice bearing human colon HT29 xenografts, intravenous administration of NSC 663284 showed modest antitumor activity.[7] However, the compound was found to be rapidly metabolized, which may limit its in vivo efficacy.[7]

Table 4: In Vivo Experimental Design

| Parameter | Description | Reference |

| Animal Model | SCID mice with subcutaneous HT29 human colon carcinoma xenografts | [7] |

| Treatment | Intravenous injection of NSC 663284 (2, 3, and 5 mg/kg) | [7] |

| Dosing Schedule | Not specified | [7] |

| Outcome | Inhibition of tumor growth | [7] |

Conclusion

NSC 663284 is a valuable research tool for studying the role of Cdc25 phosphatases in cell cycle regulation and oncology. Its potent and selective inhibitory activity makes it a lead compound for the development of novel anticancer therapeutics. The detailed protocols provided in this guide will enable researchers to further investigate the chemical and biological properties of NSC 663284 and explore its therapeutic potential. Further studies focusing on improving its pharmacokinetic properties are warranted to enhance its in vivo efficacy.

References

- 1. Discovery and biological evaluation of a new family of potent inhibitors of the dual specificity protein phosphatase Cdc25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]

- 5. sinobiological.com [sinobiological.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. med.fsu.edu [med.fsu.edu]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

NSC 663284: A Technical Guide to its Role in G1 and G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 663284, also known as 6-Chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, is a potent, cell-permeable, and irreversible inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases.[1] These phosphatases are crucial regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2] NSC 663284 has been shown to induce cell cycle arrest at both the G1 and G2/M phases, thereby inhibiting the proliferation of a wide range of human tumor cell lines.[3][4] This technical guide provides an in-depth overview of the mechanism of action of NSC 663284, its effects on cell cycle progression, and detailed experimental protocols for its study.

Mechanism of Action

NSC 663284 exerts its biological effects primarily through the irreversible inhibition of Cdc25 phosphatases, with a preference for Cdc25A.[1][5] Cdc25 phosphatases (Cdc25A, Cdc25B, and Cdc25C) are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle progression.[6] Specifically, Cdc25A is a key regulator of the G1/S transition, while Cdc25B and Cdc25C are primarily involved in the G2/M transition.

By irreversibly inhibiting these phosphatases, NSC 663284 prevents the activation of Cdk2 and Cdk1, the primary kinases responsible for progression through the G1/S and G2/M checkpoints, respectively.[3] This leads to a halt in the cell cycle at these critical phases.

Quantitative Data

The inhibitory activity and anti-proliferative effects of NSC 663284 have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of NSC 663284 against Cdc25 Isoforms and Other Phosphatases

| Target | IC50 | Ki | Selectivity |

| Cdc25A | 29 nM[1][5] | 29 nM[4] | - |

| Cdc25B2 | 95 nM[5] | 95 nM[4] | - |

| Cdc25C | 89 nM[5] | 89 nM[3][4] | - |

| VHR | 4.0 µM[3] | - | >20-fold vs Cdc25[3][4] |

| PTP1B | >100 µM[3] | - | >450-fold vs Cdc25[3][4] |

Table 2: Anti-proliferative Activity of NSC 663284 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| NCI-60 Panel (mean) | Various | ~1.5 µM |

| MDA-MB-435 | Breast Cancer | 0.2 µM |

| MDA-N | Breast Cancer | 0.2 µM[1] |

| MCF-7 | Breast Cancer | 1.7 µM[1] |

| Various Human Tumor Lines | Various | 0.2 - 35 µM[3][4] |

Role in G1 Phase Arrest

The arrest of the cell cycle in the G1 phase by NSC 663284 is primarily mediated through the inhibition of Cdc25A. Cdc25A activates the Cdk2/cyclin E complex, which is essential for the G1 to S phase transition. By inhibiting Cdc25A, NSC 663284 prevents the activation of Cdk2, leading to the accumulation of cells in the G1 phase. This G1 arrest is often linked to the activation of the p53 tumor suppressor pathway. While direct phosphorylation of p53 by NSC 663284 has not been explicitly demonstrated, the cellular stress induced by cell cycle arrest can lead to the stabilization and activation of p53. Activated p53 can then induce the expression of Cdk inhibitors like p21, further reinforcing the G1 block.

References

- 1. p53 Down-Regulates CHK1 through p21 and the Retinoblastoma Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]

- 6. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]

Preliminary Investigation of NSC 663284's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 663284 is a potent and selective inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity phosphatases. These enzymes are crucial regulators of the cell cycle, and their overexpression is frequently observed in various human cancers. This document provides a comprehensive overview of the preliminary biological and pharmacological data available for NSC 663284. It details the compound's mechanism of action, summarizes its inhibitory and cytotoxic activities, and outlines the experimental protocols used to generate this data. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of NSC 663284 and similar quinolinedione-based compounds in oncology.

Introduction

The cell division cycle 25 (Cdc25) phosphatases are key activators of cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression.[1] The Cdc25 family consists of three isoforms in humans: Cdc25A, Cdc25B, and Cdc25C.[2] These enzymes dephosphorylate inhibitory tyrosine and threonine residues on CDKs, thereby triggering their kinase activity and promoting transitions between cell cycle phases.[3] Due to their critical role in cell proliferation and their frequent dysregulation in cancer, Cdc25 phosphatases have emerged as attractive targets for the development of novel anticancer agents.[1]

NSC 663284, also known as DA3003-1, is a quinolinedione derivative that has been identified as a potent, cell-permeable, and irreversible inhibitor of Cdc25 phosphatases.[2][4] Its chemical formula is C15H16ClN3O3, and it has a molecular weight of 321.76 g/mol . This technical guide provides a preliminary investigation into the biological activity of NSC 663284, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies employed for its characterization.

Mechanism of Action

NSC 663284 exerts its biological effects primarily through the inhibition of Cdc25 phosphatases. It acts as a mixed competitive inhibitor, showing a preference for Cdc25A.[4][5] The inhibitory mechanism is believed to involve the direct binding of NSC 663284 to the catalytic domain of Cdc25.[1] By inhibiting Cdc25, NSC 663284 prevents the dephosphorylation and subsequent activation of key cell cycle kinases, Cdk1 and Cdk2.[6] This leads to cell cycle arrest at both the G1 and G2/M phases, ultimately blocking cell proliferation.[6]

The inhibition of Cdc25 by NSC 663284 is irreversible.[4] It has been suggested that the quinone moiety of NSC 663284 may be involved in the generation of reactive oxygen species (ROS), which can lead to the irreversible oxidation of the catalytic cysteine residue in the active site of Cdc25.[1]

Recent studies have also indicated that NSC 663284 can inhibit NSD2, a histone methyltransferase, with an IC50 of 170 nM by directly interacting with its catalytic SET domain.[4]

References

- 1. nanocellect.com [nanocellect.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition of Cdc25 by NSC 663284

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and experimental methodologies related to the irreversible inhibition of Cell Division Cycle 25 (Cdc25) phosphatases by the potent small molecule inhibitor, NSC 663284. This document is intended to serve as a detailed resource for researchers in oncology, cell biology, and drug discovery.

Introduction to Cdc25 Phosphatases and NSC 663284

The Cell Division Cycle 25 (Cdc25) family of dual-specificity protein phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are critical regulators of the eukaryotic cell cycle.[1][2] They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving transitions between cell cycle phases, such as the G1/S and G2/M transitions.[1][2][3] Overexpression of Cdc25 phosphatases is a common feature in a variety of human cancers, making them attractive targets for anticancer drug development.[4][5][6][7]

NSC 663284, also known as 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, is a potent, cell-permeable, and irreversible inhibitor of the Cdc25 phosphatase family.[5][6][8] Its quinone-based structure is central to its mechanism of action, which involves the irreversible modification of the Cdc25 active site.[2][3] By inhibiting Cdc25, NSC 663284 prevents the activation of CDKs, leading to cell cycle arrest at the G1 and G2/M phases and subsequent inhibition of tumor cell proliferation.[5][6][9][10]

Quantitative Data on Cdc25 Inhibition by NSC 663284

The inhibitory potency and selectivity of NSC 663284 have been characterized against the three human Cdc25 isoforms and other protein phosphatases. The following tables summarize the key quantitative data from in vitro enzymatic assays.

Table 1: Inhibitory Potency of NSC 663284 against Human Cdc25 Isoforms

| Parameter | Cdc25A | Cdc25B2 | Cdc25C | Reference |

| IC50 | 29 nM | 95 nM (0.21 µM) | 89 nM | [5][11] |

| Ki | 29 nM | 95 nM | 89 nM | [8][10][11][12][13] |

IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.

Table 2: Selectivity Profile of NSC 663284 against Other Phosphatases

| Phosphatase | IC50 | Fold Selectivity vs. Cdc25B | Reference |

| VHR (Vaccinia H1-Related) | 4.0 µM | ~20-fold | [4][5][8][12] |

| PTP1B (Protein Tyrosine Phosphatase 1B) | >100 µM | >450-fold | [4][5][8][12] |

| MKP-1 (MAP Kinase Phosphatase-1) | No inhibition | - | [5][9] |

| MKP-3 (MAP Kinase Phosphatase-3) | No inhibition | - | [5][9] |

Table 3: Cellular Activity of NSC 663284

| Cell Line Panel/Specific Cell Line | IC50 | Reference |

| NCI-60 Human Tumor Cell Panel (Mean) | ~1.5 µM | [8][11][12] |

| MDA-MB-435 (Human Breast Cancer) | 0.2 µM | [11] |

| MDA-N (Human Breast Cancer) | 0.2 µM | [11] |

| MCF-7 (Human Breast Cancer) | 1.7 µM | [11] |

| HeLa (Human Cervical Cancer) | 2.57 µM | [14] |

Mechanism of Irreversible Inhibition

NSC 663284 functions as an irreversible inhibitor of Cdc25 phosphatases.[3][5][6] The proposed mechanism of action involves either a direct covalent modification of the active site or an oxidation of the catalytic cysteine residue.[3] The quinone moiety of NSC 663284 is believed to be crucial for this activity, potentially through the generation of reactive oxygen species (ROS) within the cell, which then leads to the irreversible oxidation of the catalytic cysteine thiol to sulfonic acid.[2][4] Another possibility is the direct electrophilic modification of the active site cysteine by the quinone ring.[2] This irreversible binding permanently inactivates the enzyme.

References

- 1. Cdc25 - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 10. NSC 663284 | Cdc25 Phosphatase | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CDC25 Phosphatase Inhibitor II, NSC 663284 The CDC25 Phosphatase Inhibitor II, NSC 663284, also referenced under CAS 383907-43-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 383907-43-5 [sigmaaldrich.com]

- 13. sinobiological.com [sinobiological.com]

- 14. Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity of NSC 663284 for Cdc25A, Cdc25B, and Cdc25C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the quinolinedione compound NSC 663284 for the dual-specificity phosphatases Cdc25A, Cdc25B, and Cdc25C. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways governed by these critical cell cycle regulators.

Quantitative Inhibition Data

NSC 663284 is a potent, cell-permeable, and irreversible inhibitor of the Cdc25 phosphatase family.[1][2][3][4][5][6] Its inhibitory activity has been quantified against the three main isoforms, Cdc25A, Cdc25B, and Cdc25C, and compared to other phosphatases to determine its selectivity.

The compound exhibits a preference for Cdc25A, as indicated by its lower inhibition constant (Ki) and IC50 value for this isoform compared to Cdc25B and Cdc25C.[1][2][3][4][7][8] The selectivity of NSC 663284 for Cdc25 phosphatases over other phosphatases, such as VHR and PTP1B, is significant, with a more than 20- and 450-fold greater selectivity, respectively.[1][7][8][9]

| Target Isoform | Inhibition Constant (Ki) | IC50 | Notes |

| Cdc25A | 29 nM[1][2][4][7][8] | 29 nM[3] | Exhibits the highest potency against this isoform. |

| Cdc25B | 95 nM[1][2][7][8] | 210 nM (for Cdc25B2)[1][2][9] | Potent inhibition, though less than Cdc25A. |

| Cdc25C | 89 nM[1][2][4][7][8] | 89 nM[3][5] | Similar potency to Cdc25B. |

| VHR | Not Reported | 4.0 µM[1][2][3] | Significantly less potent inhibition. |

| PTP1B | Not Reported | >100 µM[1] | Negligible inhibition. |

Signaling Pathways

The Cdc25 phosphatases are critical regulators of the cell cycle, acting by dephosphorylating and activating cyclin-dependent kinases (CDKs).[10][11][12][13] Each isoform has a distinct role in cell cycle progression.

Cdc25A Signaling Pathway

Cdc25A is a key regulator of both the G1/S and G2/M transitions.[11][14] Its expression is, in part, regulated by the E2F transcription factor.[15] During the cell cycle, Cdc25A activates CDK2/cyclin E and CDK2/cyclin A complexes to initiate DNA replication, and also contributes to the activation of CDK1/cyclin B to promote mitotic entry.[14][16][17]

Cdc25B Signaling Pathway

Cdc25B is considered a "starter" phosphatase for mitosis, initiating the activation of the CDK1/cyclin B complex at the centrosome during the G2/M transition.[2][17] Its activity is regulated by phosphorylation by kinases such as Aurora A.[10] The MAPK pathway has also been shown to regulate Cdc25B stability.[9]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The cdc25B phosphatase is essential for the G2/M phase transition in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK-mediated Phosphorylation of Cdc25C Regulates Cell Cycle Entry and G2/M DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MAPK Pathway Activation Delays G2/M Progression by Destabilizing Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Phosphorylation of CDC25C by AMP-activated protein kinase mediates a metabolic checkpoint during cell-cycle G2/M-phase transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDC25A pathway toward tumorigenesis: Molecular targets of CDC25A in cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. CDC25A Phosphatase Is a Target of E2F and Is Required for Efficient E2F-Induced S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Cell Cycle-Regulatory CDC25A Phosphatase Inhibits Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC 663284 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NSC 663284, also known as DA3003-1, is a potent and cell-permeable inhibitor of the Cdc25 family of dual-specificity phosphatases.[1][2][3] These phosphatases (Cdc25A, Cdc25B, and Cdc25C) are crucial regulators of the cell cycle, and their overexpression is common in various cancers.[4] NSC 663284 acts as an irreversible, mixed competitive inhibitor, leading to cell cycle arrest at the G1 and G2/M phases and subsequent induction of apoptosis in cancer cells.[3][5][6][7] This document provides detailed experimental protocols for the application of NSC 663284 in cell culture-based assays.

Data Presentation

Inhibitory Activity of NSC 663284

| Target | Parameter | Value (nM) |

| Cdc25A | K_i | 29 |

| Cdc25B2 | K_i | 95 |

| Cdc25C | K_i | 89 |

| Cdc25A | IC_50 | 29 |

| Cdc25B2 | IC_50 | 210 |

| Cdc25C | IC_50 | 89 |

Table 1: Inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of NSC 663284 against human Cdc25 isoforms.[1][5][6]

In Vitro Cytotoxicity of NSC 663284 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC_50 (µM) |

| NCI 60 Cell Panel (mean) | Various | 1.5 ± 0.6 |

| MDA-MB-435 | Breast Cancer | 0.2 |

| MDA-N | Breast Cancer | 0.2 |

| MCF-7 | Breast Cancer | 1.7 |

| HeLa | Cervical Cancer | 2.57 |

| BT549 | Triple-Negative Breast Cancer | Varies |

| MDA-MB-231 | Triple-Negative Breast Cancer | Varies |

| MDA-MB-436 | Triple-Negative Breast Cancer | Varies |

| MDA-MB-468 | Triple-Negative Breast Cancer | Varies |

Table 2: In vitro cytotoxicity (IC50) of NSC 663284 in various human cancer cell lines after 48 hours of treatment.[1][7][8] Note: "Varies" indicates that the cell line was tested, but a specific IC50 value was not provided in the search results.

Signaling Pathway

The primary mechanism of action of NSC 663284 is the inhibition of Cdc25 phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting Cdc25, NSC 663284 prevents the activation of CDK1 and CDK2, leading to cell cycle arrest.

Caption: Mechanism of action of NSC 663284.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the cytotoxic effects of NSC 663284 on a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NSC 663284 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of NSC 663284 in complete medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the medium containing different concentrations of NSC 663284.

-

Incubate the plate for 48-72 hours.

-

Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of NSC 663284 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NSC 663284 (dissolved in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with NSC 663284 at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by NSC 663284.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NSC 663284 (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with NSC 663284 at concentrations around the IC50 value for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for analyzing the effect of NSC 663284 on the expression levels of cell cycle-related proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NSC 663284 (dissolved in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1 (Tyr15), anti-Cyclin E, anti-CDK2, anti-p-CDK2 (Tyr15), anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with NSC 663284 for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression and phosphorylation status.[9][10][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. NSC 663284 | Cdc25 Phosphatase | Tocris Bioscience [tocris.com]

- 6. CDC25 Phosphatase Inhibitor II, NSC 663284 [sigmaaldrich.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increases in cyclin A/Cdk activity and in PP2A-B55 inhibition by FAM122A are key mitosis-inducing events - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

Application Notes and Protocols for NSC 663284 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 663284 is a potent, cell-permeable, and irreversible inhibitor of the Cdc25 dual-specificity phosphatase family.[1][2] Cdc25 phosphatases are key regulators of the cell cycle, and their inhibition by NSC 663284 leads to cell cycle arrest at the G1 and G2/M phases, ultimately preventing the proliferation of cancer cells.[3][4] These characteristics make NSC 663284 a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing NSC 663284 in cell viability assays, a fundamental technique for assessing the cytotoxic and cytostatic effects of compounds on cancer cell lines.

Mechanism of Action

NSC 663284 exerts its anti-proliferative effects by inhibiting Cdc25A, Cdc25B, and Cdc25C phosphatases.[2] These phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[5] By inhibiting Cdc25, NSC 663284 prevents the activation of CDKs, leading to a halt in the cell cycle and subsequent inhibition of cell proliferation.[3][4]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of NSC 663284 in various human cancer cell lines. This data is crucial for designing cell viability experiments, as it provides a starting point for determining the appropriate concentration range of the compound to use.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-435 | Breast Cancer | 0.2 | [1][2] |

| MDA-N | Breast Cancer | 0.2 | [1][2] |

| MCF-7 | Breast Cancer | 1.7 | [1][2] |

| NCI 60 Cell Panel (mean) | Various | 1.5 ± 0.6 | [1][2] |

Experimental Protocols

A widely used method to assess the effect of NSC 663284 on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay with NSC 663284

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

NSC 663284 (stock solution in DMSO)

-

96-well clear flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MDA-MB-231 cells) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of NSC 663284 in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. A suggested concentration range to start with, based on known IC50 values, is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared NSC 663284 dilutions or control medium.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the NSC 663284 concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of NSC 663284 that inhibits cell viability by 50%.

Mandatory Visualizations

Caption: Workflow for determining cell viability using the MTT assay after treatment with NSC 663284.

Caption: NSC 663284 inhibits Cdc25 phosphatases, preventing CDK activation and causing cell cycle arrest.

References

- 1. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc25A phosphatase: combinatorial phosphorylation, ubiquitylation and proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NSC 663284 in Western Blot Analysis of Cdk Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing NSC 663284, a potent and selective inhibitor of Cdc25 phosphatases, to study the dephosphorylation of Cyclin-Dependent Kinases (Cdks) by Western blotting. NSC 663284 treatment leads to a dose-dependent increase in the inhibitory phosphorylation of Cdk1 at Tyrosine 15, effectively blocking its activation and inducing cell cycle arrest. The following protocols and data are based on established methodologies and provide a framework for investigating the efficacy of NSC 663284 and its impact on the Cdk signaling pathway.

Introduction

Cyclin-dependent kinases (Cdks) are key regulators of the cell cycle, and their activity is tightly controlled by phosphorylation and dephosphorylation events. The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are crucial for cell cycle progression as they remove inhibitory phosphates from Cdk/cyclin complexes, leading to their activation.[1][2] Overexpression of Cdc25 phosphatases is a hallmark of many cancers, making them attractive targets for anti-cancer drug development.

NSC 663284 is a cell-permeable quinolinedione that acts as a potent and irreversible inhibitor of the Cdc25 phosphatase family.[3] It exhibits significant selectivity for Cdc25 phosphatases over other protein tyrosine phosphatases.[3] By inhibiting Cdc25, NSC 663284 prevents the dephosphorylation and subsequent activation of Cdks, leading to cell cycle arrest at the G1/S and G2/M transitions. Western blotting is a powerful technique to visualize and quantify the changes in Cdk phosphorylation status upon treatment with NSC 663284.

Signaling Pathway

The signaling pathway illustrates the mechanism of action of NSC 663284. Under normal conditions, Cdc25 phosphatases dephosphorylate Cdk1 at the inhibitory Tyr15 residue, leading to its activation and progression through the cell cycle. NSC 663284 inhibits Cdc25, resulting in the accumulation of phosphorylated, inactive Cdk1.

Experimental Data

The following table summarizes the quantitative effect of NSC 663284 on the phosphorylation of Cdk1 at Tyr15 in HT29 human colon carcinoma cells, as determined by Western blot analysis.

| Treatment Group | NSC 663284 Concentration (µM) | Incubation Time (hours) | Fold Increase in Cdk1 Tyr15 Phosphorylation (Normalized to Total Cdk1) |

| Control | 0 (Vehicle) | 24 | 1.0 |

| Low Dose | 1 | 24 | ~2.5 |

| High Dose | 5 | 24 | ~5.0 |

Note: The fold increase values are representative and may vary depending on experimental conditions.

Detailed Experimental Protocol

This protocol is designed for the analysis of Cdk1 dephosphorylation in response to NSC 663284 treatment in cultured mammalian cells.

Materials and Reagents

-

Cell Line: Human colon carcinoma HT29 cells

-

NSC 663284: Stock solution in DMSO

-

Cell Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4] Immediately before use, add protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford assay kit

-

SDS-PAGE Gels: 12% polyacrylamide gels

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol

-

Membrane: Polyvinylidene difluoride (PVDF)

-

Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

-

Primary Antibodies:

-

Rabbit anti-phospho-Cdk1 (Tyr15) antibody

-

Mouse anti-Cdk1 antibody

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL Western blotting detection reagents

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with NSC 663284 at final concentrations of 0 µM (vehicle control, DMSO), 1 µM, and 5 µM.

-

Incubate the cells for 24 hours.

-

-

Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[1]

-

Incubate the membrane with the primary antibody against phospho-Cdk1 (Tyr15) (e.g., 1:1000 dilution) in 5% milk/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

For detection, incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

To probe for total Cdk1, the membrane can be stripped and re-probed with an anti-Cdk1 antibody, following the same incubation and washing steps.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Cdk1 (Tyr15) and total Cdk1 using densitometry software.

-

Normalize the phospho-Cdk1 signal to the total Cdk1 signal for each sample.

-

Calculate the fold change in Cdk1 phosphorylation relative to the vehicle-treated control.

-

Troubleshooting

-

High Background: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps. Use high-quality antibodies at their optimal dilution.

-

Weak or No Signal: Check protein transfer efficiency. Ensure the activity of the primary and secondary antibodies. Use a fresh ECL substrate.

-

Non-specific Bands: Use a more specific primary antibody. Optimize antibody concentrations. Ensure the lysis buffer contains sufficient inhibitors.

Conclusion

This application note provides a comprehensive guide for utilizing NSC 663284 to investigate Cdk dephosphorylation via Western blotting. The provided protocol and supporting information will enable researchers to effectively study the cellular effects of this potent Cdc25 phosphatase inhibitor and its potential as an anti-cancer therapeutic.

References

Application Notes and Protocols for In Vivo Studies Using NSC 663284 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of NSC 663284, a potent and irreversible inhibitor of Cdc25 dual-specificity phosphatases, in mouse models of cancer. The provided protocols are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

NSC 663284 is a small molecule inhibitor that targets the Cdc25 family of phosphatases (Cdc25A, B, and C), which are key regulators of the cell cycle.[1][2] By inhibiting Cdc25, NSC 663284 can induce cell cycle arrest at the G1 and G2/M phases and block the activation of cyclin-dependent kinases (CDKs), leading to an anti-proliferative effect in various cancer cell lines.[3] In vivo studies in mouse models have been conducted to evaluate the anti-tumor efficacy of NSC 663284.

Mechanism of Action

NSC 663284 acts as a mixed competitive and irreversible inhibitor of the Cdc25 phosphatase family.[1][2] It has shown high selectivity for Cdc25 phosphatases over other protein tyrosine phosphatases like VHR and PTP1B.[2] The inhibition of Cdc25 leads to the sustained phosphorylation of its CDK substrates, preventing their activation and thereby halting cell cycle progression.[4]

Signaling Pathway of NSC 663284

Caption: Mechanism of action of NSC 663284 in inhibiting cell cycle progression.

In Vivo Efficacy in Mouse Models

NSC 663284 has demonstrated anti-tumor activity in a human colon cancer xenograft model. The following data is summarized from a study using SCID mice bearing subcutaneous HT29 tumors.[5][6][7]

Quantitative Data Summary

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Every 4 days for 6 doses | Data not available | - | Data not available |

| NSC 663284 | 2 | Every 4 days for 6 doses | Data not available | Data not available | Data not available |

| NSC 663284 | 3 | Every 4 days for 6 doses | Data not available | Data not available | Data not available |

| NSC 663284 | 5 | Every 4 days for 6 doses | Inhibited growth | Similar to gemcitabine[8] | Data not available |

| Gemcitabine | 50 | Every 4 days for 6 doses | Data not available | Data not available | Data not available |

Note: Specific quantitative data on tumor volume, tumor growth inhibition, and body weight change were not available in the public search results. The study reported that NSC 663284 inhibited the growth of subcutaneous human colon HT29 xenografts.[7] The inhibitory effect at 5 mg/kg was found to be of a similar magnitude to the traditional gemcitabine treatment.[8]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in SCID mice revealed that NSC 663284 has a very short half-life. After a single intravenous dose of 5 mg/kg, the compound was undetectable in plasma and tissues beyond 5 minutes.[5][7] This rapid clearance is attributed to its fast metabolism, specifically through dechlorination and conjugation to glutathione.[7] Despite its rapid clearance, NSC 663284 demonstrated a pharmacodynamic effect in the tumor tissue. Treatment with NSC 663284 led to a more significant and prolonged decrease in reduced glutathione concentrations in HT29 tumors compared to the liver and kidneys.[5][6][7] The rapid metabolism, however, may contribute to minimal antitumor activity observed in mice.[7]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with NSC 663284 based on the available literature.

Mouse Model

-

Mouse Strain: C.B-17 Severe Combined Immunodeficient (SCID) mice are suitable for establishing human tumor xenografts.[6]

-

Tumor Cell Line: Human colon carcinoma HT29 cells are a well-established model for xenograft studies.[6][7]

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 HT29 cells in a suitable medium (e.g., RPMI-1640) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

Drug Preparation and Administration

-

NSC 663284 Formulation: NSC 663284 can be dissolved in a vehicle such as DMSO and further diluted with a suitable buffer for intravenous injection. The final concentration of DMSO should be kept low to avoid toxicity.

-

Dosage: Doses of 2, 3, and 5 mg/kg have been used in studies.[6]

-

Route of Administration: Intravenous (i.v.) injection.[5][6]

-

Dosing Schedule: Administer the treatment every 4 days for a total of 6 doses.[6]

Control Groups

-

Vehicle Control: Administer the vehicle solution used to dissolve NSC 663284 following the same dosing schedule.

-

Positive Control: Gemcitabine at a dose of 50 mg/kg administered intravenously on the same schedule can be used as a positive control.[6]

Efficacy and Toxicity Assessment

-

Tumor Growth: Monitor tumor volume throughout the study.

-

Body Weight: Record the body weight of each animal twice weekly as an indicator of toxicity.

-

Survival: Monitor animal survival daily.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and organs can be harvested for analysis of biomarkers, such as reduced glutathione levels.

Experimental Workflow

Caption: Workflow for an in vivo efficacy study of NSC 663284 in a mouse xenograft model.

Considerations and Future Directions

The rapid metabolism of NSC 663284 in vivo presents a significant challenge for its therapeutic development.[7] Future research could focus on:

-

Formulation Development: Investigating novel drug delivery systems to protect NSC 663284 from rapid metabolism and improve its pharmacokinetic profile.

-

Combination Therapies: Exploring the synergistic effects of NSC 663284 with other anticancer agents. For instance, combining Cdc25 inhibitors with PI3K inhibitors has shown promise in suppressing the growth of triple-negative breast cancer in xenograft models.[4]

-

Analogue Development: Synthesizing and screening analogues of NSC 663284 with improved metabolic stability and similar or enhanced potency.